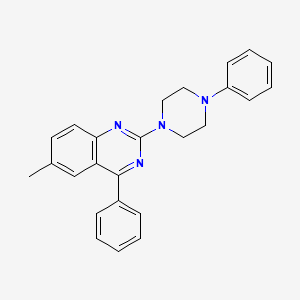

6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

Description

Properties

IUPAC Name |

6-methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4/c1-19-12-13-23-22(18-19)24(20-8-4-2-5-9-20)27-25(26-23)29-16-14-28(15-17-29)21-10-6-3-7-11-21/h2-13,18H,14-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFYCOVSWOSYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3-Methylanthranilic Acid Derivatives

The quinazoline core is constructed via cyclocondensation of 3-methylanthranilic acid with formamide under acidic conditions. This yields 4-hydroxy-6-methylquinazoline, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to form 4-chloro-6-methylquinazoline.

Reaction conditions :

Alternative Pathway: Nitration-Reduction Sequence

A substituted benzaldehyde derivative (3-methyl-4-nitrobenzaldehyde) undergoes nitration, followed by reduction with hydrazine hydrate and cyclization with formic acid to yield the quinazoline core. This method offers better regiocontrol for the methyl group at position 6.

Functionalization at Position 2 with 4-Phenylpiperazine

SNAr Reaction Conditions

The 2-chloro substituent in 4-phenyl-6-methylquinazoline-2-chloride undergoes substitution with 4-phenylpiperazine in refluxing DMF with K₂CO₃ as the base.

Key parameters :

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time to 2 h with comparable yields (70%), demonstrating improved efficiency.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Melting Point and Purity

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Buchwald-Hartwig | High regioselectivity, mild conditions | Requires palladium catalyst | 82 |

| Nucleophilic Substitution | Low cost, simple setup | Longer reaction time | 65 |

| Microwave-Assisted | Rapid synthesis, energy-efficient | Specialized equipment needed | 70 |

Scale-Up Considerations and Industrial Feasibility

The microwave-assisted route shows promise for kilogram-scale production due to reduced reaction times and energy consumption. However, catalyst recycling in the Buchwald-Hartwig method remains a challenge. Alternatives such as immobilized Pd catalysts or flow chemistry could enhance scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazoline core or the piperazine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized quinazolines .

Scientific Research Applications

Chemical Characteristics and Synthesis

6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline features a quinazoline core with a phenylpiperazine substituent, contributing to its unique properties. The synthesis typically involves:

- Formation of the Quinazoline Core : Common methods include reactions between 2-acetamidobenzoic acid and an amine in the presence of phosphorous trichloride.

- Functionalization : Subsequent steps often involve the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions.

These synthetic routes can be optimized for yield and efficiency using techniques such as microwave-assisted reactions and metal-mediated reactions .

Medicinal Chemistry

This compound has shown potential in developing therapeutic agents for various conditions:

- Neurological Disorders : The compound acts as an acetylcholinesterase inhibitor, which is significant for treating Alzheimer’s disease by enhancing cholinergic neurotransmission.

- Cancer Treatment : It has been evaluated for its antitumor activity against various cancer cell lines, demonstrating effectiveness in inhibiting growth and proliferation. For instance, derivatives of quinazoline have been tested against HepG2, MCF-7, and HCT116 cell lines, showing promising results as broad-spectrum antitumor agents .

Biological Assays

The compound is utilized in biological assays to explore its interactions with various biological targets. Its structure allows for investigations into structure-activity relationships, aiding in the design of more potent derivatives .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit antimicrobial properties. The compound has been studied for its effectiveness against bacterial and fungal strains, contributing to the development of new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

| Study | Cell Lines Tested | Results |

|---|---|---|

| Eves et al. (2014) | HepG2, MCF7, PC3 | Strong EGFR inhibitory activity; cell cycle arrest at G2/M phase |

| Recent Trials | Various tumor subpanels | Broad-spectrum antitumor efficacy observed |

These findings suggest that compounds based on this structure could lead to effective cancer therapies through targeted inhibition of specific pathways involved in tumor growth .

Anticonvulsant Activity

Another area of research focuses on the anticonvulsant properties of related compounds. A study demonstrated that certain derivatives exhibited significant activity against seizures in animal models, indicating potential applications in epilepsy treatment .

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, which is relevant for treating Alzheimer’s disease. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key molecular features of 6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline with two analogs: 6-Methyl-4-phenyl-2-piperidin-1-yl-quinazoline (piperidine analog) and 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline (chloro-fluoro analog).

Notes:

- Piperazine vs. Piperidine : The 4-phenylpiperazine group in the target compound introduces additional aromaticity and hydrogen-bonding capacity compared to the saturated piperidine ring in the analog . This may improve solubility and receptor interaction in biological systems.

- Halogen vs. Methyl Substituents : The chloro-fluoro analog’s 6-Cl and 4-(2-F-Ph) groups increase its electrophilicity, favoring reactivity in cross-coupling reactions for agrochemical synthesis, whereas the methyl group in the target compound may enhance metabolic stability .

Biological Activity

Overview

6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a member of the quinazoline family, characterized by its complex structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its various pharmacological properties, particularly its effects on neurological disorders and cancer.

Chemical Structure

The chemical formula for this compound is with a molecular weight of approximately 398.49 g/mol. The compound features a quinazoline core linked to a phenylpiperazine moiety, which is critical for its biological interactions.

The biological activity of this compound primarily involves its role as an acetylcholinesterase inhibitor , which is significant for enhancing cholinergic neurotransmission. By inhibiting the breakdown of acetylcholine, it may contribute to improved cognitive function, making it a candidate for Alzheimer's disease treatment. Additionally, it has shown potential as an antitumor agent , likely through mechanisms involving the inhibition of specific kinases associated with cancer cell proliferation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (breast cancer) | 2.09 | EGFR inhibition |

| A549 (lung cancer) | 2.08 | EGFR inhibition |

| HepG2 (liver cancer) | 3.00 | VEGF RTK inhibition |

These findings suggest that the compound may selectively target pathways critical for tumor growth and survival.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It enhances cholinergic signaling by inhibiting acetylcholinesterase, potentially benefiting conditions like Alzheimer's disease.

Antioxidant Activity

This compound has also been reported to possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in combating various diseases linked to oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives, including this compound:

- Antitumor Efficacy : A study evaluated the compound's efficacy against human cancer cell lines and found it to be a potent inhibitor of tumor growth, with specific focus on EGFR pathways.

- Neuropharmacological Evaluation : Another investigation assessed its potential as a neuroprotective agent through in vitro assays demonstrating enhanced neuronal survival in models of neurodegeneration.

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and target proteins involved in cancer progression and neurodegeneration, supporting its potential as a lead compound in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of quinazoline precursors and functionalization of the piperazine moiety. Key steps include:

- Condensation reactions to form the quinazoline core.

- Nucleophilic substitution to introduce the 4-phenylpiperazine group.

- Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd or Cu for cross-coupling) to improve yield. For example, using anhydrous DMF as a solvent at 80–100°C enhances intermediate stability .

- Monitoring progress via Thin Layer Chromatography (TLC) and purifying intermediates via column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the methyl group at position 6 appears as a singlet in ¹H NMR (~2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-N stretches in piperazine at ~1250 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by detecting trace impurities .

Q. What preliminary biological screening approaches are appropriate for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- In vitro assays :

- Cancer cell line viability (e.g., MTT assay on HeLa or MCF-7 cells) to assess antiproliferative activity .

- Enzyme inhibition assays (e.g., kinase or phosphatase targets common to quinazolines) .

- In silico screening : Molecular docking against proteins like EGFR or PARP to prioritize targets .

- Dose-response studies to determine IC₅₀ values, using positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for quinazoline derivatives across different experimental models?

- Methodological Answer :

- Control for compound purity : Contradictions may arise from impurities; re-evaluate samples via HPLC and NMR .

- Standardize assay conditions : Use identical cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times .

- Validate target engagement : Employ techniques like Surface Plasmon Resonance (SPR) to directly measure binding affinity to suspected targets .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are effective for designing structural analogs of this compound to enhance target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies :

- Modify the 4-phenylpiperazine group to reduce off-target effects (e.g., replace with 4-fluorophenylpiperazine) .

- Introduce electron-withdrawing groups (e.g., -CF₃) at the quinazoline 2-position to enhance binding to hydrophobic kinase pockets .

- Bioisosteric replacement : Substitute the methyl group with a trifluoromethyl group to improve metabolic stability .

- Computational modeling : Use molecular dynamics simulations to predict interactions with mutant vs. wild-type targets .

Q. What computational chemistry methods are suitable for predicting the binding interactions between this compound and potential biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Glide predict binding poses in ATP-binding pockets (e.g., EGFR kinase domain). Validate with experimental IC₅₀ data .

- Quantum Mechanical (QM) calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π stacking with aromatic residues .

- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with Asp855 in EGFR) to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.